
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is commonly known as FTC and has been found to have several unique properties that make it a useful tool for researchers.
Aplicaciones Científicas De Investigación
Condensation Reactions and Synthesis
- A study by Kozlov, Gusak, & Skatetskii (2006) explored the three-component condensation of 5-(2-furyl)-1,3-cyclohexanedione with 2-naphthylamine and aromatic or heteroaromatic aldehydes, producing hexahydrobenzo[a]-acridin-11-ones as mixtures of diastereoisomers.
- Strakovs et al. (2002) studied the reaction of 5-(2-furyl) derivatives with various amines, leading to the formation of 2-aminomethylene derivatives (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Antifungal and Antibacterial Properties
- A paper by Terzioğlu Klip et al. (2010) highlighted the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and their evaluation for antifungal activity, demonstrating varying degrees of effectiveness against various fungal species (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
- Research by Iradyan et al. (2014) focused on synthesizing derivatives with antibacterial properties and studying their effects (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Physical and Chemical Properties
- Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of certain triazole compounds, confirming their structure through various analytical methods (Tatyana, Kaplaushenko, Nagorna, & Antonina, 2019).
- A study by Xu et al. (2006) analyzed the crystal structure of a related compound, revealing insights into its molecular geometry and interactions (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, 2006).
Ring Opening Reactions
- The work by Šafár̆ et al. (2000) investigated the ring opening reaction of a furan derivative, leading to the formation of novel compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
NMR Spectroscopy and Structure
- Afonin et al. (1987) conducted a study focusing on NMR spectra and structure elucidation of triazole compounds, providing detailed insights into their molecular conformations (Afonin, Voronov, Trzhtsinskaya, Rudakova, & Keiko, 1987).
Synthesis and Evaluation of Antimicrobial Agents
- Several studies have explored the synthesis of triazole derivatives and their evaluation as potential antimicrobial agents. This includes work by Ulusoy, Gürsoy, & Otük (2001) and Wang et al. (2011) who assessed the antibacterial and antiproliferative properties of these compounds (Ulusoy, Gürsoy, & Otük, 2001), (Wang, Tseng, Wu, Kaneko, Takayama, Kimura, Yang, Wu, Juang, & Wong, 2011).
Catalytic Cyclopropanation
- Miki et al. (2004) explored the catalytic cyclopropanation of alkenes via furan carbene complexes, demonstrating a novel approach in organic synthesis (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
Propiedades
IUPAC Name |
5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWLDYHIGNSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

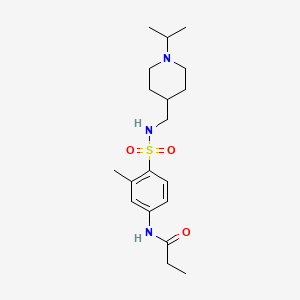
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
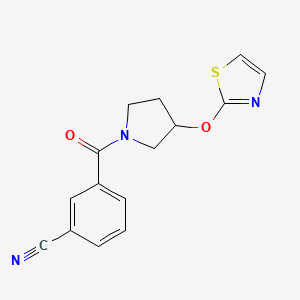
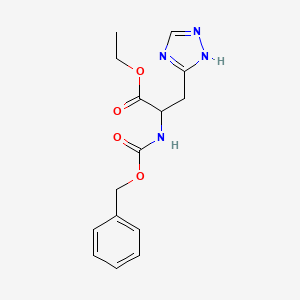
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
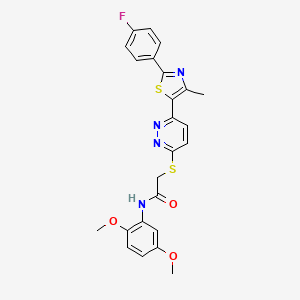
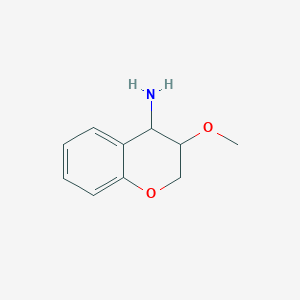
![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
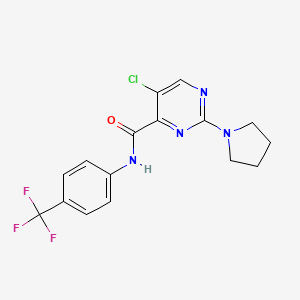

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)